molecular formula C9H7N3OS B14409883 (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine

(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine

Cat. No.: B14409883
M. Wt: 205.24 g/mol
InChI Key: OOXKLBANBDAIPJ-UXBLZVDNSA-N
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Description

(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 4-phenylthiadiazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, exhibiting antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenylthiadiazole-5-carbaldehyde: A precursor in the synthesis of (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine.

    Thiadiazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H7N3OS/c13-10-6-8-9(11-12-14-8)7-4-2-1-3-5-7/h1-6,13H/b10-6+

InChI Key

OOXKLBANBDAIPJ-UXBLZVDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SN=N2)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C=NO

Origin of Product

United States

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